molecular formula C11H11NO4 B3000718 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 101004-94-8

3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B3000718
CAS RN: 101004-94-8
M. Wt: 221.212
InChI Key: SPWNTEGMFQBKPE-UHFFFAOYSA-N
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Description

This compound is a functionalized cereblon (CRBN) ligand used in the development of lenalidomide-based protein degrader building blocks . It can be activated by many nucleophiles or form ether linkages through its terminal hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a 2H-isoindol-2-yl group attached to a propanoic acid moiety via a hydroxy functional group . The InChI code for this compound is 1S/C11H11NO3/c13-10(14)5-6-12-7-8-3-1-2-4-9(8)11(12)15/h1-4H,5-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C11H11NO3 and it has a molecular weight of 205.21 .

properties

IUPAC Name

3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-6-9(11(15)16)12-5-7-3-1-2-4-8(7)10(12)14/h1-4,9,13H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWNTEGMFQBKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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